![molecular formula C18H16N2OS B2987744 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide CAS No. 1203323-55-0](/img/structure/B2987744.png)
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
Scientific Research Applications
Affinity and Activity Relationships for the 5-HT7 Receptor
The compound has been used in studies to elucidate both structure-affinity and -activity relationships for the 5-HT7 receptor . The affinities of the compound for 5-HT7, 5-HT1A, 5-HT2A, and D2 receptors were assessed by radioligand binding assays .
Agonist Activity at N-terminal Flag Epitope Tagged CB2
The compound has shown agonist activity at N-terminal Flag epitope tagged CB2 (unknown origin) expressed in HTLA cells . This was assessed as an increase of beta-arrestin recruitment .
Role in Drug Discovery
The compound has found broad applications in drug discovery . It has been used in the synthesis of various drugs and has shown promising results in preclinical trials .
Use in Organic Synthesis
The compound has been used in organic synthesis . It has been used in the synthesis of 1,2,3-triazoles, especially the popular click chemistry approach .
Use in Polymer Chemistry
The compound has been used in polymer chemistry . It has been used in the synthesis of various polymers and has shown promising results in terms of its chemical stability and strong dipole moment .
Use in Supramolecular Chemistry
The compound has been used in supramolecular chemistry . It has been used in the synthesis of various supramolecular structures and has shown promising results in terms of its chemical stability and strong dipole moment .
Mechanism of Action
Target of Action
The primary targets of CHEMBL4450995 are currently unknown .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe the exact mode of action of CHEMBL4450995 . Like other bioactive molecules, it likely interacts with its targets to induce changes in cellular processes .
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and the impact of a compound on these pathways can provide insights into its potential therapeutic effects .
Result of Action
Understanding these effects can provide insights into the compound’s potential therapeutic applications and side effects .
properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17(18-20-15-9-3-4-11-16(15)22-18)19-14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11,14H,5,7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGYYVENJFHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzothiazole-2-carboxamide |
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